N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
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Description
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX has been widely studied for its potential as a research tool in neuroscience and pharmacology. In
Scientific Research Applications
- Catalysis : The compound has been utilized as a catalyst in organic synthesis. For instance, it facilitates the Michael addition of N-heterocycles to chalcones, leading to the preparation of bioactive derivatives .
- Risk Evaluation : Toxicologists evaluate the safety of this compound, considering its potential adverse effects. For example, 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-acrylamide, a related compound, has undergone toxicity assessment .
Materials Science and Organic Synthesis
Toxicology and Safety Assessment
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-18(24)22-21-19(13-10-11-16(26-3)17(12-13)27-4)20(25)14-8-6-7-9-15(14)23(21)2/h6-12H,5H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXFCHCIRBGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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